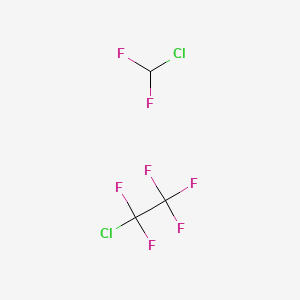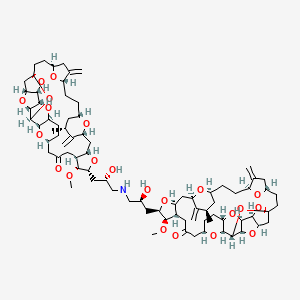
Eribulin Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eribulin Dimer Impurity is a byproduct that can be formed during the synthesis of eribulin mesylate, a microtubule-targeting agent used in the treatment of metastatic breast cancer. Eribulin mesylate is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. The presence of impurities like the this compound can affect the purity, quality, and safety of the drug, making it crucial to understand and control these impurities during the manufacturing process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eribulin mesylate involves complex chemical reactions, and the formation of Eribulin Dimer Impurity can occur during these processes. One of the synthetic routes involves the use of halichondrin B as a starting material, which undergoes multiple steps, including fragment coupling and catalytic asymmetric reactions . The reaction conditions must be carefully controlled to minimize the formation of dimeric impurities .
Industrial Production Methods: In industrial production, the synthesis of eribulin mesylate aims to avoid the generation of dimeric impurities. This can be achieved by optimizing the reaction conditions and using specific reagents that prevent the formation of such impurities . The process involves rigorous quality control measures to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Eribulin Dimer Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the impurity .
Scientific Research Applications
Eribulin Dimer Impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used as a reference standard for quality control, method validation, and stability studies . It is also valuable in the identification of unknown impurities and the assessment of genotoxic potential . Additionally, understanding the behavior of this compound can provide insights into the mechanisms of drug action and the development of more effective and safer therapeutic agents .
Mechanism of Action
The mechanism of action of Eribulin Dimer Impurity is related to its interaction with microtubules. Eribulin mesylate, the parent compound, binds to the vinca domain of tubulin and inhibits the polymerization of tubulin, leading to microtubule arrest . This action disrupts the mitotic spindle, causing cell cycle arrest and apoptosis in cancer cells . The dimer impurity may exhibit similar interactions, although its specific effects and molecular targets may differ .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Eribulin Dimer Impurity include other impurities formed during the synthesis of eribulin mesylate, such as Eribulin Impurity 1, Eribulin Impurity 2, and Eribulin Impurity 3 . These impurities share structural similarities with the parent compound and can affect the overall quality of the drug .
Uniqueness: this compound is unique due to its dimeric structure, which distinguishes it from other impurities. This structural difference can influence its chemical behavior, reactivity, and potential biological effects . Understanding these unique properties is essential for developing strategies to control and minimize the presence of such impurities in pharmaceutical products .
Properties
Molecular Formula |
C80H115NO22 |
|---|---|
Molecular Weight |
1442.8 g/mol |
IUPAC Name |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2-hydroxy-3-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]propyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |
InChI |
InChI=1S/C80H115NO22/c1-37-21-47-9-13-55-39(3)23-51(88-55)17-19-79-33-65-71(100-79)73-75(98-65)77(102-79)69-57(96-73)15-11-49(92-69)25-43(82)27-53-61(31-59(90-47)41(37)5)94-63(67(53)86-7)29-45(84)35-81-36-46(85)30-64-68(87-8)54-28-44(83)26-50-12-16-58-70(93-50)78-76-74(97-58)72-66(99-76)34-80(101-72,103-78)20-18-52-24-40(4)56(89-52)14-10-48-22-38(2)42(6)60(91-48)32-62(54)95-64/h37-38,45-78,81,84-85H,3-6,9-36H2,1-2,7-8H3/t37-,38-,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61+,62+,63-,64-,65-,66-,67-,68-,69+,70+,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m1/s1 |
InChI Key |
ANOFFCZOLVRTSP-VCSYOIIJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC[C@H](C[C@@H]1[C@@H]([C@H]2CC(=O)C[C@H]3CC[C@H]4[C@H](O3)[C@H]3[C@H]5[C@@H](O4)[C@@H]4[C@H](O5)C[C@@](O4)(O3)CC[C@H]3CC(=C)[C@@H](O3)CC[C@H]3C[C@H](C(=C)[C@H](O3)C[C@@H]2O1)C)OC)O)O |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNCC(CC1C(C2CC(=O)CC3CCC4C(O3)C3C5C(O4)C4C(O5)CC(O4)(O3)CCC3CC(=C)C(O3)CCC3CC(C(=C)C(O3)CC2O1)C)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


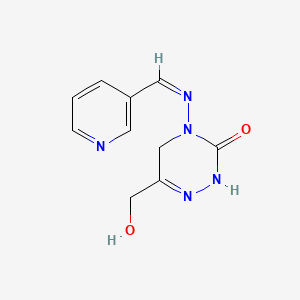
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

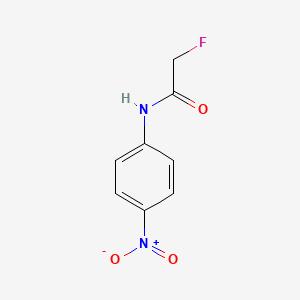
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

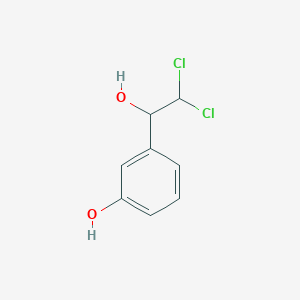
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
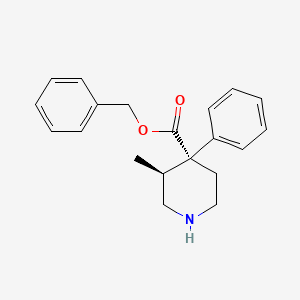
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
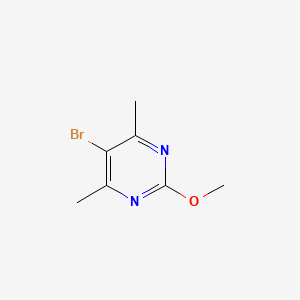
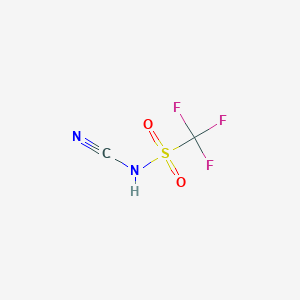
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
